N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine
Description
N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine is a complex organic compound with a unique structure that includes a pyridine ring, a pyrrolidine ring, and a benzimidazole moiety
Properties
IUPAC Name |
N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N5/c1-22(2)19-11-15(7-9-20-19)12-23-10-8-16(13-23)24-14-21-17-5-3-4-6-18(17)24/h7,9,11,14,16H,3-6,8,10,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSMADISXOIIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=CC(=C1)CN2CCC(C2)N3C=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyrrolidine ring followed by the introduction of the benzimidazole moiety and finally the attachment of the pyridine ring. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors to control reaction parameters more precisely and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding N-oxides, while reduction could yield fully saturated derivatives.
Scientific Research Applications
N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism by which N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The pyridine and benzimidazole moieties may play a crucial role in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethyl-4-aminopyridine: Shares the pyridine ring but lacks the benzimidazole and pyrrolidine moieties.
4-(Dimethylamino)pyridine: Similar in structure but with different functional groups.
Benzimidazole derivatives: Contain the benzimidazole moiety but differ in other structural aspects.
Uniqueness
N,N-dimethyl-4-[[3-(4,5,6,7-tetrahydrobenzimidazol-1-yl)pyrrolidin-1-yl]methyl]pyridin-2-amine is unique due to its combination of three distinct structural motifs, which confer specific chemical and biological properties that are not observed in simpler analogs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
